molecular formula C17H29NO B5099230 5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine

5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine

Cat. No.: B5099230
M. Wt: 263.4 g/mol
InChI Key: KWICEMNYAYMCKN-UHFFFAOYSA-N
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Description

5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a pentan-1-amine backbone with diethyl substitutions on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine typically involves the following steps:

    O-Alkylation of 2,5-dimethylphenol: The initial step involves the O-alkylation of 2,5-dimethylphenol with an appropriate alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.

    Amination: The intermediate 5-(2,5-dimethylphenoxy)-pentan-1-ol is then subjected to amination using diethylamine in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenoxyalkylamines.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-5-18(6-2)12-8-7-9-13-19-17-14-15(3)10-11-16(17)4/h10-11,14H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWICEMNYAYMCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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